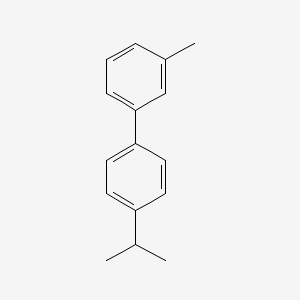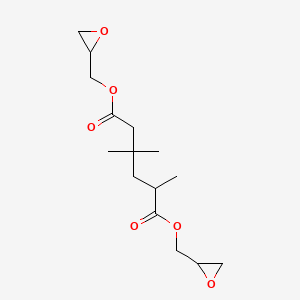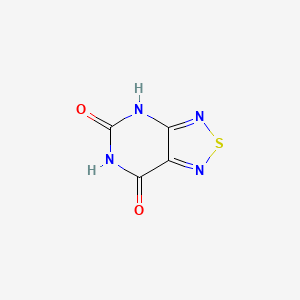
4'-Isopropyl-3-methyl-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Isopropyl-3-methyl-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of isopropyl and methyl groups on the biphenyl structure imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Isopropyl-3-methyl-biphenyl typically involves the Friedel-Crafts alkylation reaction. This reaction uses an alkyl halide (such as isopropyl chloride) and a methyl-substituted biphenyl as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions .
Industrial Production Methods: Industrial production of 4’-Isopropyl-3-methyl-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Isopropyl-3-methyl-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a metal catalyst (such as palladium on carbon) can convert the compound into its corresponding alkane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Nitro-biphenyls, halogenated biphenyls.
Aplicaciones Científicas De Investigación
4’-Isopropyl-3-methyl-biphenyl finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Mecanismo De Acción
The mechanism of action of 4’-Isopropyl-3-methyl-biphenyl involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic rings act as nucleophiles, reacting with electrophiles to form substituted products. The presence of isopropyl and methyl groups influences the reactivity and selectivity of these reactions .
Comparación Con Compuestos Similares
Biphenyl: The parent compound with two benzene rings connected by a single bond.
4’-Isopropyl-biphenyl: Similar structure but lacks the methyl group.
3-Methyl-biphenyl: Similar structure but lacks the isopropyl group.
Uniqueness: The combination of these substituents provides a distinct set of properties compared to other biphenyl derivatives .
Propiedades
Fórmula molecular |
C16H18 |
|---|---|
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
1-methyl-3-(4-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-12(2)14-7-9-15(10-8-14)16-6-4-5-13(3)11-16/h4-12H,1-3H3 |
Clave InChI |
MYHKTZZXEGHOGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)




![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)








